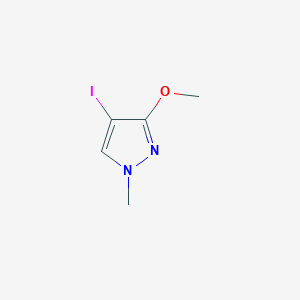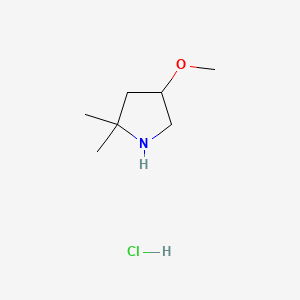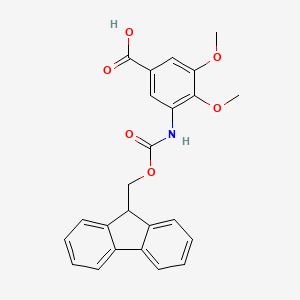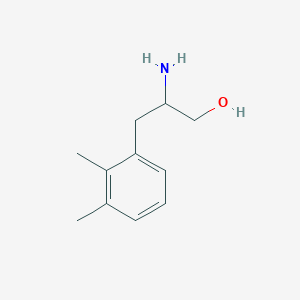
4-Iodo-3-methoxy-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-3-methoxy-1-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an iodine atom at the fourth position, a methoxy group at the third position, and a methyl group at the first position on the pyrazole ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-methoxy-1-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium ethoxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes iodination reactions, where iodine or iodine-containing reagents are used to introduce the iodine atom into the pyrazole ring .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-3-methoxy-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can modify the pyrazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted pyrazoles can be obtained.
Oxidation Products: Aldehydes, acids, or ketones.
Reduction Products: Reduced pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Iodo-3-methoxy-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 4-Iodo-3-methoxy-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 4-Iodo-1-methyl-1H-pyrazole
- 3-Iodo-4-methyl-1H-pyrazole
- 4-Iodo-1H-pyrazole
Comparison: 4-Iodo-3-methoxy-1-methyl-1H-pyrazole is unique due to the presence of both iodine and methoxy groups on the pyrazole ring. This substitution pattern imparts distinct chemical and biological properties compared to other similar compounds. For instance, the methoxy group can influence the compound’s solubility and reactivity, while the iodine atom can enhance its biological activity .
Eigenschaften
Molekularformel |
C5H7IN2O |
|---|---|
Molekulargewicht |
238.03 g/mol |
IUPAC-Name |
4-iodo-3-methoxy-1-methylpyrazole |
InChI |
InChI=1S/C5H7IN2O/c1-8-3-4(6)5(7-8)9-2/h3H,1-2H3 |
InChI-Schlüssel |
AIDXGISQQWFIIP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine, bis(4-methylbenzene-1-sulfonic acid)](/img/structure/B13479276.png)
![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13479277.png)


![Tert-butyl 1,1-dichloro-2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13479301.png)
![1-[(3-Bromo-2-fluorophenyl)methyl]piperazine](/img/structure/B13479311.png)





![4-[(Oxetan-3-yl)amino]phenol](/img/structure/B13479344.png)
![7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13479350.png)
